1,4-Dimethyl-1H-1,2,3-triazol-5-amine
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Overview
Description
1,4-Dimethyl-1H-1,2,3-triazol-5-amine is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their stability and versatility in various chemical reactions. The presence of three nitrogen atoms in the ring structure makes them particularly interesting for applications in medicinal chemistry, materials science, and as intermediates in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dimethyl-1H-1,2,3-triazol-5-amine can be synthesized through various methods. One common approach involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is typically catalyzed by copper(I) or ruthenium(II) complexes . The reaction conditions are generally mild, and the yields are high, making it an efficient method for synthesizing 1,2,3-triazoles.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to consistent product quality and higher yields .
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-1H-1,2,3-triazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted triazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazole oxides, while substitution reactions can produce a wide range of substituted triazoles .
Scientific Research Applications
1,4-Dimethyl-1H-1,2,3-triazol-5-amine has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism by which 1,4-Dimethyl-1H-1,2,3-triazol-5-amine exerts its effects involves interactions with various molecular targets. The triazole ring can form hydrogen bonds and engage in π-π stacking interactions with biomolecules, enhancing its binding affinity and specificity . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: Another triazole derivative with similar chemical properties but different biological activities.
Uniqueness
1,4-Dimethyl-1H-1,2,3-triazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of two methyl groups at positions 1 and 4 enhances its stability and makes it a valuable intermediate in organic synthesis .
Properties
CAS No. |
1536564-18-7 |
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Molecular Formula |
C4H8N4 |
Molecular Weight |
112.13 g/mol |
IUPAC Name |
3,5-dimethyltriazol-4-amine |
InChI |
InChI=1S/C4H8N4/c1-3-4(5)8(2)7-6-3/h5H2,1-2H3 |
InChI Key |
WRFLDNDZJWAMOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=N1)C)N |
Origin of Product |
United States |
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